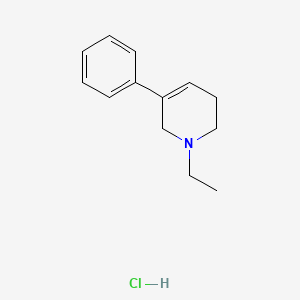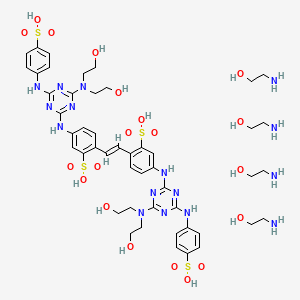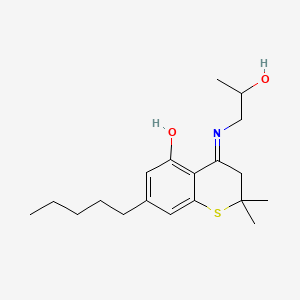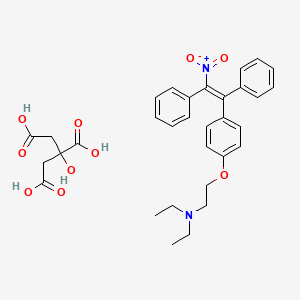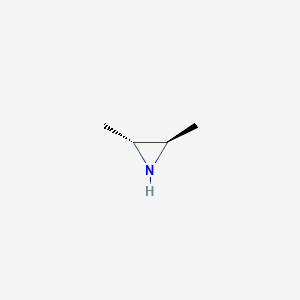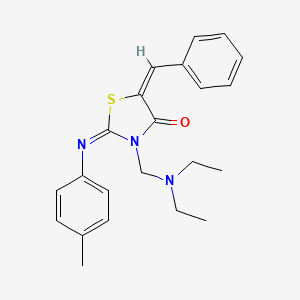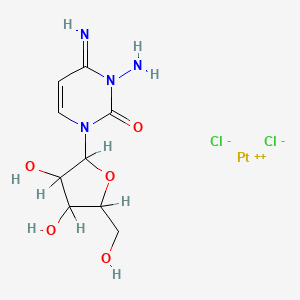
3-Aminocytidinedichloroplatinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is a complex compound that combines the properties of a nucleoside analog and a platinum-based chemotherapeutic agent. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer treatment. The nucleoside analog component, 1-beta-D-arabinofuranosylcytosine, is known for its antiviral and antitumor activities, while the platinum component, dichloroplatinum(II), is a well-established chemotherapeutic agent used in various cancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple steps. The initial step typically includes the preparation of 1-beta-D-arabinofuranosylcytosine, which can be synthesized through the condensation of cytosine with D-arabinose. This reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond .
The next step involves the introduction of the platinum moiety. This is achieved by reacting 1-beta-D-arabinofuranosylcytosine with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of a suitable ligand. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The platinum moiety can participate in substitution reactions, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange reactions can be facilitated using various ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学的研究の応用
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between nucleoside analogs and platinum-based drugs.
Biology: The compound is investigated for its effects on cellular processes, including DNA replication and repair.
作用機序
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple pathways:
DNA Interaction: The nucleoside analog component incorporates into DNA, disrupting DNA synthesis and function.
Platinum Binding: The platinum moiety forms cross-links with DNA, leading to DNA damage and apoptosis.
Molecular Targets: The compound targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
1-beta-D-arabinofuranosylcytosine (Ara-C): A nucleoside analog used in the treatment of leukemia.
Cisplatin: A platinum-based chemotherapeutic agent widely used in cancer treatment.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity compared to cisplatin.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual functionality, combining the properties of a nucleoside analog and a platinum-based drug. This dual action enhances its efficacy and provides a broader spectrum of activity against various cancer types .
特性
CAS番号 |
84738-86-3 |
|---|---|
分子式 |
C9H14Cl2N4O5Pt |
分子量 |
524.22 g/mol |
IUPAC名 |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChIキー |
PONODDBYMYDKIL-UHFFFAOYSA-L |
正規SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


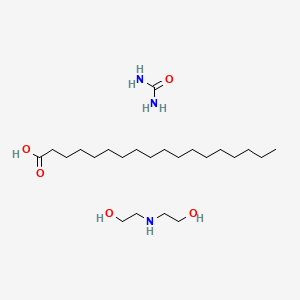
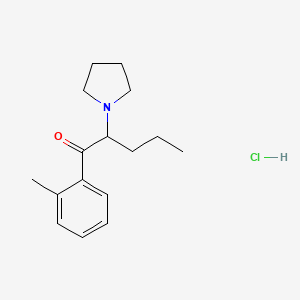

![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
